Pinobanksin 3-(2-methyl)butyrate
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Overview
Description
Pinobanksin 3-(2-methyl)butyrate is a derivative of pinobanksin, a flavonoid compound commonly found in the heartwood of the genus Pinus, as well as in propolis, honey, bee bread, bee pollen, and bee wax . Pinobanksin itself is known for its potent biological activities, including anti-oxidant, anti-inflammatory, and anti-microbial properties . The ester derivative, this compound, has been studied for its potential pharmacological applications, particularly in inducing apoptosis in cancer cells .
Preparation Methods
The preparation of Pinobanksin 3-(2-methyl)butyrate typically involves the esterification of pinobanksin with 2-methylbutyric acid. The synthetic route generally includes the following steps:
Chemical Reactions Analysis
Pinobanksin 3-(2-methyl)butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pinobanksin 3-(2-methyl)butyrate has been extensively studied for its scientific research applications, including:
Mechanism of Action
Pinobanksin 3-(2-methyl)butyrate exerts its effects through several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by inhibiting the PKB/Akt and MAPK signaling pathways.
Anti-inflammatory Action: It reduces inflammation by modulating the expression of pro-inflammatory cytokines and enzymes.
Anti-oxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Comparison with Similar Compounds
Pinobanksin 3-(2-methyl)butyrate can be compared with other similar flavonoid derivatives, such as:
Pinobanksin 3-O-butyrate: Another ester derivative with similar anti-cancer and anti-inflammatory properties.
Pinobanksin 3-O-propanoate: Known for its anti-proliferative effects on cancer cells.
Pinobanksin 3-O-pentanoate: Exhibits similar biological activities but with different potency and efficacy.
This compound stands out due to its specific ester group, which may confer unique pharmacological properties and enhance its bioavailability and efficacy in certain applications .
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1 |
InChI Key |
ZDDSHWOLTYMTJG-VEQZCADJSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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